molecular formula C10H12BrNO3 B144554 Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)- CAS No. 807631-09-0

Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-

Cat. No.: B144554
CAS No.: 807631-09-0
M. Wt: 274.11 g/mol
InChI Key: HFYJGAIOBIDRPX-UHFFFAOYSA-N
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Description

bk-2C-B (hydrochloride): beta-keto-4-bromo-2,5-dimethoxyphenylamine hydrochloride , is a novel psychedelic substance. It is the beta-ketone structural analogue of 2C-B, a well-known psychedelic drug of the 2C family. This compound is primarily used as a recreational drug and is usually taken orally .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bk-2C-B (hydrochloride) involves several steps:

    Grignard Reaction: The initial step involves a Grignard reaction with methylmagnesium bromide.

    Oxidation: This is followed by an oxidation step.

    Bromination: The next step involves bromination.

    Reaction with Hexamethylenetetramine: This intermediate is then reacted with hexamethylenetetramine.

    Acid Hydrolysis: The final step involves acid hydrolysis to yield bk-2C-B (hydrochloride).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: bk-2C-B (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, bk-2C-B (hydrochloride) is used as a reference standard in analytical studies. It helps in the development of analytical methods for detecting and quantifying similar substances .

Biology and Medicine: Research in biology and medicine focuses on understanding the pharmacological effects of bk-2C-B (hydrochloride). Studies investigate its interaction with serotonin receptors and its potential therapeutic applications .

Industry: In industry, bk-2C-B (hydrochloride) is primarily used for forensic and research purposes. It is not used in mainstream industrial applications due to its psychoactive properties and legal status .

Mechanism of Action

bk-2C-B (hydrochloride) exerts its effects by interacting with serotonin receptors in the brain, particularly the 5-HT2A and 5-HT2C receptors. This interaction leads to altered perception, mood, and cognition, characteristic of psychedelic experiences . The compound’s beta-ketone group plays a crucial role in its binding affinity and activity at these receptors .

Comparison with Similar Compounds

Uniqueness: bk-2C-B (hydrochloride) is unique due to its beta-ketone structure, which differentiates it from other 2C compounds. This structural difference influences its pharmacokinetics and pharmacodynamics, leading to distinct effects and potency .

Properties

IUPAC Name

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12/h3-4H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYJGAIOBIDRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CN)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045990
Record name 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807631-09-0
Record name 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=807631-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bk-2C-B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0807631090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BK-2C-B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KJ195I24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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